BenchChemオンラインストアへようこそ!

3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

EGFR kinase inhibition quinazoline patent US9388160 ATP-competitive inhibitor

3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a patented kinase inhibitor probe with a unique 3-bromo/2-fluoro substitution pattern. it is ideal for multi-kinase screening libraries and phenotypic oncology screens requiring simultaneous blockade of c-Met, KDR/VEGFR2, and c-Kit. its orthogonal substitution profile enables systematic SAR dissection of halogen bonding, steric, and electronic effects. purchase this compound alongside regioisomeric analogs to isolate the contribution of the 2-fluoro substituent to potency, selectivity, and metabolic stability.

Molecular Formula C22H15BrFN3O2
Molecular Weight 452.283
CAS No. 941940-43-8
Cat. No. B2540371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
CAS941940-43-8
Molecular FormulaC22H15BrFN3O2
Molecular Weight452.283
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C22H15BrFN3O2/c1-13-25-19-8-3-2-7-17(19)22(29)27(13)16-9-10-18(24)20(12-16)26-21(28)14-5-4-6-15(23)11-14/h2-12H,1H3,(H,26,28)
InChIKeyPAAYFTVGAPSZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 20 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 941940-43-8): Procurement-Ready Quinazolinone-Benzamide Kinase Inhibitor Scaffold


3-Bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 941940-43-8) is a synthetic quinazolinone-benzamide hybrid [1]. Originally disclosed in patent US-9388160-B2 covering quinazoline derivatives as protein kinase inhibitors—particularly c-Met, KDR, and c-Kit—the compound is listed under the Aladdin Scientific compound collection (ID: ALA3886772) as part of that patent family [1]. The molecule features a 2-methyl-4-oxoquinazolin-3(4H)-yl core coupled through a 2-fluoro-1,4-phenylene linker to a 3-bromobenzamide moiety, with a molecular weight of 452.3 g/mol [2].

Why In-Class Quinazolinone Benzamides Cannot Substitute for CAS 941940-43-8 Without Quantitative Functional Divergence


Quinazolinone-benzamide derivatives display extreme sensitivity to substitution pattern, with regioisomeric or halogen-swapped analogs exhibiting divergent target selectivity, potency windows, and physicochemical profiles [1]. The specific 3-bromo/2-fluoro/2-methyl combination on the 941940-43-8 scaffold occupies a precise steric and electronic space within the ATP-binding pocket of kinases targeted by the US-9388160-B2 patent series—a space that neither para-bromo, trifluoromethyl, nor des-fluoro congeners can identically recapitulate [1][2]. Within the broader 4-oxoquinazolin-3(4H)-yl benzamide antibacterial series reported by Gatadi et al. (2019), even subtle substituent changes (e.g., shifting from benzoic acid to benzamide, or altering halogen position) shifted MIC values against multidrug-resistant S. aureus from inactive to 0.25–0.5 µg/mL [3]. These examples demonstrate that generic class-level assumptions cannot guarantee equivalent activity; compound-specific procurement based on validated structural identity is essential.

Quantitative Differentiation Evidence for 3-Bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide Versus Closest Analogs


EGFR Kinase Inhibitory Potency: Patent-Class Benchmarking Against Closest Quinazoline Congeners

The target compound (CAS 941940-43-8) belongs to the US9388160B2 patent family, whose exemplified quinazoline derivatives demonstrate single-digit to sub-100 nanomolar EGFR inhibitory activity [1]. A structurally related compound from this patent (BDBM50123162 / CHEMBL3622673) exhibited an IC50 of <10 nM against wild-type EGFR in a luminescence kinase assay (Kinase-Glo Plus, pH 7.4, 30°C), while another congener (BDBM50123163 / CHEMBL3622672) showed IC50 = 22 nM under identical conditions [1]. These values position the patent scaffold competitively against the clinically approved EGFR inhibitor Gefitinib, which displays a reported EGFR IC50 of approximately 33 nM in comparable enzymatic assays [2]. The 3-bromo/2-fluoro substitution pattern on the target compound represents a specific electronic configuration within this potency landscape, distinct from the 3-chloro or unsubstituted phenyl analogs also disclosed in the patent.

EGFR kinase inhibition quinazoline patent US9388160 ATP-competitive inhibitor

Structural Differentiation: 3-Bromo/2-Fluoro Substitution vs. Regioisomeric and Halogen-Swapped Analogs

The target compound features a unique three-point substitution signature: (i) 3-bromo on the terminal benzamide ring, (ii) 2-fluoro on the central phenyl linker, and (iii) 2-methyl on the quinazolinone core [1]. This pattern differs critically from the closest available analogs: 3-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (meta-linked, missing the 2-fluoro substituent) and 4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (para-bromo, para-linked) . The 2-fluoro substituent is known in quinazoline kinase inhibitor SAR to influence both potency (through orthogonal interactions in the hydrophobic back pocket) and metabolic stability (by blocking para-hydroxylation) [2]. In the Gatadi et al. (2019) antibacterial series of closely related 4-oxoquinazolin-3(4H)-yl benzamides, shifting the substitution pattern altered activity from inactive to MIC = 0.25–0.5 µg/mL against multidrug-resistant S. aureus [3], demonstrating that regioisomeric variation produces binary active/inactive outcomes rather than graded potency shifts.

structure-activity relationship regioisomer comparison halogen substitution

Antibacterial Activity of 4-Oxoquinazolin-3(4H)-yl Benzamide Chemotype: Class-Level MIC Benchmarking Against Drug-Resistant S. aureus

Although the specific target compound (CAS 941940-43-8) has not been individually evaluated in the published Gatadi et al. (2019) antibacterial study, seven close structural analogs from the same 4-oxoquinazolin-3(4H)-yl benzamide chemotype (compounds 4a, 4b, 6'a, 6'b, 6'h, 6'i, 6'j) demonstrated selective and potent activity against Staphylococcus aureus with MIC values of 0.25–0.5 µg/mL in primary screening against the ESKAP pathogen panel [1]. Lead compound 6'a exhibited a selectivity index >40 against Vero cells (MIC = 0.25–0.5 µg/mL; CC50 >10–20 µg/mL), maintained potent activity across multiple clinical strains of multidrug-resistant S. aureus (including MRSA and VRSA) irrespective of resistance status, and demonstrated concentration-dependent bactericidal activity with synergy alongside FDA-approved antibiotics [1]. This establishes a class-level antibacterial potential for compounds bearing the 4-oxoquinazolin-3(4H)-yl benzamide scaffold—a feature absent from simpler quinazoline or benzamide fragments, and distinct from the kinase-inhibitory profile described above.

antibacterial MRSA MIC Staphylococcus aureus

Kinase Selectivity Scaffold: Multi-Target c-Met/KDR/c-Kit Profiling Potential vs. Single-Target Quinazoline Inhibitors

The US9388160B2 patent explicitly claims quinazoline compounds that 'inhibit, regulate, and/or modulate kinase receptor, particularly c-Met, KDR, c-Kit' [1]. This multi-target profile differentiates the patent-series compounds from single-target quinazoline inhibitors such as Gefitinib (EGFR-selective) or Lapatinib (EGFR/HER2 dual). c-Met and KDR (VEGFR2) are clinically validated targets in oncology and angiogenesis, respectively, and their co-inhibition by a single molecular scaffold offers a polypharmacology advantage not achievable with Gefitinib (c-Met IC50 typically >10 µM) [2]. While target-specific IC50 values for CAS 941940-43-8 against c-Met, KDR, or c-Kit have not been individually disclosed in the public domain, its structural inclusion in the patent's Markush claims implies intended activity against this target panel [1]. In contrast, the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) is predominantly EGFR/HER-family selective and shows minimal c-Met cross-reactivity [2].

c-Met kinase KDR/VEGFR2 c-Kit multi-target kinase inhibitor

Recommended Research and Industrial Application Scenarios for 3-Bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide (CAS 941940-43-8)


Kinase Inhibitor Screening Libraries Targeting c-Met/KDR/c-Kit Polypharmacology

Based on the US9388160B2 patent claims covering c-Met, KDR, and c-Kit kinase modulation [1], CAS 941940-43-8 is best deployed as a structurally defined entry in multi-kinase inhibitor screening libraries. Its 3-bromo/2-fluoro substitution pattern provides a distinct SAR vector compared to the 4-anilinoquinazoline EGFR-selective series, making it suitable for phenotypic oncology screens where simultaneous blockade of tumor cell proliferation (c-Met), angiogenesis (KDR/VEGFR2), and stem cell factor signaling (c-Kit) may produce synergistic anti-tumor effects that single-target agents cannot replicate [1].

Antibacterial Lead Discovery Against Multidrug-Resistant Gram-Positive Pathogens

The Gatadi et al. (2019) study demonstrated that 4-oxoquinazolin-3(4H)-yl benzamide derivatives achieve MIC values of 0.25–0.5 µg/mL against multidrug-resistant S. aureus with selectivity indices exceeding 10–40 over mammalian Vero cells [2]. CAS 941940-43-8, as a structurally related but unexplored member of this chemotype bearing the distinctive 3-bromo/2-fluoro signature, represents a high-priority procurement candidate for expanding the SAR of this antibacterial series, particularly for evaluating activity against MRSA, VRSA, and other drug-resistant Gram-positive clinical isolates.

Structure-Activity Relationship (SAR) Probe for Halogen and Fluoro Substitution Effects in Quinazolinone-Benzamide Hybrids

The unique orthogonal substitution pattern of CAS 941940-43-8—combining meta-bromo on the benzamide, ortho-fluoro on the central phenyl, and 2-methyl on the quinazolinone [3]—makes it an ideal SAR probe for dissecting the individual contributions of halogen bonding, steric bulk, and electronic effects to both kinase inhibition and antibacterial activity. When procured alongside its regioisomeric analogs (e.g., 3-bromo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide and 4-bromo-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide), it enables systematic pairwise comparisons that can isolate the contribution of the 2-fluoro substituent to potency, selectivity, and metabolic stability [4].

Quote Request

Request a Quote for 3-bromo-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.